5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Overview
Description
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-tert-butylbenzaldehyde with 1-phenylethylamine to form an intermediate Schiff base. This intermediate is then treated with thiosemicarbazide under acidic conditions to yield the desired triazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or tert-butyl moieties.
Scientific Research Applications
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl and tert-butyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylphenyl-1H-1,2,3-triazole: Similar structure but with a different triazole ring.
1-phenylethyl-1H-1,2,3-triazole: Lacks the tert-butyl group.
5-(4-tert-butylphenyl)-1H-1,2,3-triazole: Different substitution pattern on the triazole ring.
Uniqueness
5-(4-tert-butylphenyl)-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of its tert-butylphenyl and phenylethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c1-14(15-8-6-5-7-9-15)23-18(21-22-19(23)24)16-10-12-17(13-11-16)20(2,3)4/h5-14H,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQURPMWENBPUMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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